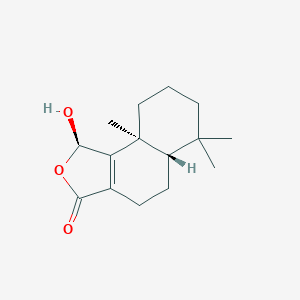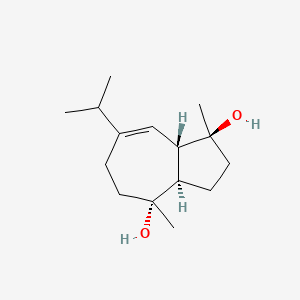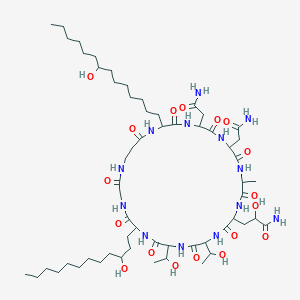
Caseargrewiin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caseargrewiin A is a diterpenoid of the clerodane group isolated from the bark of Casearia grewiifolia and has been shown to exhibit antimalarial and antimycobacterial activity. It has a role as a metabolite, an antimalarial and an antimycobacterial drug. It is an organic heterotricyclic compound, an acetate ester, a diterpenoid and a cyclic ether.
Scientific Research Applications
DNA Damage Protection and Induction
Caseargrewiin A, a clerodane diterpene isolated from Casearia sylvestris, demonstrates dual roles in DNA interaction. At lower concentrations, it offers protection against DNA damage, while at higher concentrations, it induces DNA damage. This was observed in a study using Balb-C mice treated with varying concentrations of Caseargrewiin A. The protective effect was evident in the comet assay at concentrations of 0.63, 1.3, and 2.5 mg/kg body weight, while DNA damage was induced at 3.18 mg/kg body weight (de Oliveira et al., 2009).
Cytotoxicity against Cancer Cell Lines
Caseargrewiin A and other clerodane diterpenoids from Casearia grewiifolia have shown cytotoxicity against various cancer cell lines. In a study, compounds isolated from Casearia grewiifolia, including Caseargrewiin A, exhibited cytotoxic effects with IC50 values in the range of 0.15-6.00 microg/mL (Kanokmedhakul et al., 2007).
Antiproliferative and Pro-apoptotic Properties
Caseargrewiin A is also known for its antiproliferative and pro-apoptotic properties. A study highlighted its cytotoxic activity against tumor cell lines and its role in inducing apoptosis, a form of programmed cell death important for stopping the proliferation of cancer cells (Ferreira et al., 2014).
Potential Selective Action on Cancer Cells
Further research indicates that Caseargrewiin A shows lower activities against normal human cells compared to cancer cell lines. This suggests a possible selective action on cancer cells, an important aspect in developing anticancer therapies (Santos et al., 2010).
Anti-inflammatory Activity
In addition to its anticancer properties, Caseargrewiin A exhibits significant anti-inflammatory activity. A study demonstrated its inhibitory effect on carrageenan-induced paw edema in rats, indicating its potential as a compound in anti-inflammatory drug development (Pierri et al., 2017).
properties
Product Name |
Caseargrewiin A |
|---|---|
Molecular Formula |
C30H44O8 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[(1R,3S,5S,6aR,7S,8S,10R,10aR)-1,3-diacetyloxy-10-methoxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 3-methylbutanoate |
InChI |
InChI=1S/C30H44O8/c1-10-18(4)11-12-29(8)19(5)14-25(34-9)30-23(27(35-20(6)31)38-28(30)36-21(7)32)15-22(16-24(29)30)37-26(33)13-17(2)3/h10,15,17,19,22,24-25,27-28H,1,4,11-14,16H2,2-3,5-9H3/t19-,22+,24+,25+,27+,28-,29-,30-/m0/s1 |
InChI Key |
OSFRHUJJEKKRCH-GTMUTZHESA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@]23[C@@H]([C@@]1(C)CCC(=C)C=C)C[C@@H](C=C2[C@@H](O[C@@H]3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)OC |
Canonical SMILES |
CC1CC(C23C(C1(C)CCC(=C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1243901.png)

![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)



![2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide](/img/structure/B1243913.png)
![(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide](/img/structure/B1243914.png)
![[(E)-dodec-5-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243917.png)
![N-[[(5S)-3-[4-(3-cyanopyrrol-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1243918.png)


![(13S)-13-hydroxy-13-[(2S,3R)-3-isocyano-3-methyloxiran-2-yl]tridecanoic acid](/img/structure/B1243923.png)